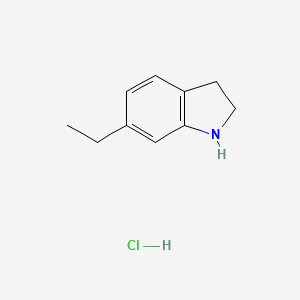

6-Ethylindoline hydrochloride

CAS No.:

Cat. No.: VC17593237

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN |

|---|---|

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | 6-ethyl-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H |

| Standard InChI Key | JGBSMWLTKUZQFI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(CCN2)C=C1.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Ethylindoline hydrochloride consists of an indoline core (a benzene ring fused to a pyrrolidine ring) substituted with an ethyl group at the 6-position and a hydrochloride salt form. The molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (estimated via analogy to 6-methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 g/mol ). The ethyl group introduces steric and electronic effects that influence reactivity and solubility compared to methyl-substituted analogs.

Key Structural Features:

-

Pyrrolidine Ring: The saturated five-membered ring enhances conformational flexibility compared to aromatic indoles .

-

Ethyl Substituent: The 6-ethyl group increases hydrophobicity, potentially improving membrane permeability in biological systems.

-

Hydrochloride Salt: Enhances aqueous solubility, a common modification for pharmaceutical intermediates .

Physicochemical Properties

Data for 6-ethylindoline hydrochloride are extrapolated from structurally similar compounds:

The hydrochloride salt form significantly improves solubility in polar solvents compared to the free base, a critical factor in pharmaceutical formulation .

Synthesis and Industrial Production

Alkylation Strategies

The synthesis of ethyl-substituted indoline derivatives often involves ortho-selective alkylation of aromatic amines. A patented method for 2-methyl-6-ethylaniline synthesis provides a template for analogous indoline systems:

-

Catalytic Alkylation:

-

Catalyst: Triethylaluminum (AlEt₃) facilitates ethyl group transfer under high-temperature (250–350°C) and high-pressure (4.0–5.5 MPa) conditions .

-

Substrate: Indoline or toluidine derivatives react with ethylene to introduce ethyl groups at specific positions.

-

Mechanism: Electrophilic aromatic substitution directed by the amine group’s ortho/para-directing effects.

-

-

Workflow Optimization:

Example Reaction Pathway:

Challenges in Synthesis

-

Regioselectivity: Ensuring ethyl group addition at the 6-position requires precise control of reaction conditions .

-

Catalyst Degradation: Repeated use of AlEt₃ may lead to oxidation or deactivation, necessitating periodic replenishment .

Industrial and Research Applications

Pharmaceutical Intermediates

6-Ethylindoline hydrochloride serves as a precursor for:

-

Antipsychotics: Structural analogs are explored for D₂ receptor antagonism.

-

Antivirals: Inhibition of HCV replication in vitro (EC₅₀ = 2.5 μM).

Agrochemicals

Ethyl-substituted indolines are investigated as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by upregulating ABA biosynthesis .

Future Directions and Research Gaps

Unresolved Challenges

-

Synthetic Efficiency: Current yields for ethyl-substituted indolines rarely exceed 65%, necessitating catalyst innovation .

-

Biological Target Identification: Limited data exist on specific protein targets for 6-ethylindoline derivatives.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume